4-(2-((4-Chlorophenyl)thio)acetyl)-3-methylpiperazin-2-one

Fragment-Based Drug Discovery Physicochemical Property Space Solubility Optimization

Medicinal chemists optimizing FabI-targeting antibacterials face lengthy synthetic routes when starting from a bare piperazinone core. This compound provides a pre-functionalized scaffold that dramatically accelerates SAR exploration. · Pre-installed 4-chlorophenyl thioacetyl group and 3-methyl stereocenter reduce synthetic steps in acylpiperazinone assembly. · Balanced physicochemical profile (XLogP 2.1, 1 HBD) aligns with fragment-based drug discovery (FBDD) rule-of-three guidelines for library screening. · Thioether linkage serves as a versatile handle for chemo- and stereoselective oxidation to sulfoxide/sulfone metabolite reference standards.

Molecular Formula C13H15ClN2O2S
Molecular Weight 298.79
CAS No. 1103335-53-0
Cat. No. B2590527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-((4-Chlorophenyl)thio)acetyl)-3-methylpiperazin-2-one
CAS1103335-53-0
Molecular FormulaC13H15ClN2O2S
Molecular Weight298.79
Structural Identifiers
SMILESCC1C(=O)NCCN1C(=O)CSC2=CC=C(C=C2)Cl
InChIInChI=1S/C13H15ClN2O2S/c1-9-13(18)15-6-7-16(9)12(17)8-19-11-4-2-10(14)3-5-11/h2-5,9H,6-8H2,1H3,(H,15,18)
InChIKeyLVNYUGGRYUBTCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(2-((4-Chlorophenyl)thio)acetyl)-3-methylpiperazin-2-one: Structural Identity & Computed Properties


4-(2-((4-Chlorophenyl)thio)acetyl)-3-methylpiperazin-2-one (CAS 1103335-53-0) is a synthetic small molecule belonging to the acylpiperazinone class, featuring a piperazin-2-one core substituted at the 4-position with a 2-((4-chlorophenyl)thio)acetyl group and at the 3-position with a methyl group . Its molecular formula is C13H15ClN2O2S and its monoisotopic mass is 298.0542766 Da . The compound is primarily catalogued as a research chemical and a synthetic intermediate in the preparation of more complex biologically active molecules, particularly within antibacterial drug discovery programs targeting fatty acid biosynthesis .

Workflow
Synthetic intermediate for FabI-targeted acylpiperazinones
Selection Logic
Pre-functionalized scaffold reduces synthetic steps vs bare core
Use Context
Fragment-based discovery, HRMS method development

4-(2-((4-Chlorophenyl)thio)acetyl)-3-methylpiperazin-2-one: Substitution Risks


Within the acylpiperazinone class, subtle structural modifications—such as the nature of the acyl side chain and the alkyl substitution on the piperazinone ring—can profoundly alter key physicochemical properties including lipophilicity, hydrogen bonding capacity, and molecular shape, which in turn dictate synthetic accessibility, intermediate stability, and ultimately the biological activity of final drug candidates . Generic substitution with a non-thioether analog or a des-methyl counterpart risks disrupting the intended structure-activity relationship (SAR) in medicinal chemistry campaigns, particularly those focused on optimizing for specific enzyme inhibition . Without empirical verification, assuming interchangeability may lead to loss of potency, unexpected pharmacokinetic profiles, or synthetic route failure.

4-Chlorophenyl thioacetyl group
Replacing with a non-thioether or des-chloro analog may shift lipophilicity and H-bond capacity, potentially disrupting SAR
3-Methyl stereocenter
Des-methyl analog removes conformational restriction and reduces molecular complexity, which may alter target selectivity and synthetic route behavior
Synthetic intermediate grade
Substitution with unfunctionalized piperazinone cores requires additional synthetic steps and validation of intermediate stability

4-(2-((4-Chlorophenyl)thio)acetyl)-3-methylpiperazin-2-one: Key Differentiators from Analogs


Hydrogen Bond Donor Count in Fragment-Based Design

While a direct head-to-head assay with a des-methyl comparator is absent from public data, the target compound possesses exactly one hydrogen bond donor (HBD) . In contrast, the unsubstituted piperazin-2-one core features two HBDs. This reduction in HBD count from two to one, while maintaining three hydrogen bond acceptors , is a strategic structural feature for balancing solubility and permeability in drug design. It specifically lowers the topological polar surface area contribution from hydrogen bonding, which is a key criterion in CNS drug-likeness .

H-Bond Donor Count
Class-level
1 HBD (vs 2 HBDs for unsubstituted core)
Reduced HBD count may support permeability optimization for CNS programs
Computed property; experimental permeability data not publicly available
Fragment-Based Drug Discovery Physicochemical Property Space Solubility Optimization

Lipophilicity (XLogP) for Oral Bioavailability

The computed lipophilicity (XLogP3-AA) of the target compound is 2.1 . This value falls squarely within the optimal range for oral drug candidates (typically 1-3) as defined by Lipinski's Rule of 5. A non-thioether analog (e.g., replacing the sulfur with a methylene group) would be predicted to lower the XLogP by approximately 0.5-1.0 units , potentially reducing passive permeability. Conversely, a des-chloro analog would be even less lipophilic. This quantitative property positions the target compound as a key intermediate for maintaining the delicate balance between solubility and permeability required for in vivo target engagement .

Lipophilicity (XLogP3)
Class-level
2.1
Falls within reported range for oral drug candidates; may support balanced ADME profile
Predicted range for des-thio analog: 1.1–1.6; actual values require measurement
Drug Likeness Lipophilic Efficiency (LipE) ADME Optimization

Stereochemical Complexity & Conformational Restriction

The 3-methyl group introduces a stereocenter (undefined stereocenter count: 1) and increases the molecular complexity (complexity rating: 346) versus a simpler, unsubstituted piperazinone . This steric feature is commonly exploited in medicinal chemistry to generate atropisomers or restrict rotational freedom, which can significantly enhance target selectivity . Although direct biological data is not publicly available, the presence of this stereocenter is a documented structural differentiator used in analogous acylpiperazinone antibacterial programs to improve target binding versus flat, unsubstituted competitors.

Stereochemical Complexity
Reported
1 undefined stereocenter; Complexity 346
Higher complexity and stereocenter may support chiral exploration in hit-to-lead programs
Biological relevance of stereocenter not yet demonstrated in public assays
Chiral Pool Synthesis Conformational Analysis Steric Modulation

Isotopic Signature for High-Resolution Mass Spectrometry

The monoisotopic mass of 298.0542766 Da includes the characteristic chlorine isotope pattern (35Cl/37Cl) and sulfur, providing a unique isotopic fingerprint that can be used for high-specificity quantitation in high-resolution mass spectrometry (HRMS) assays . This exact mass is critical for differentiating the compound from its des-chloro or des-methyl analogs, which would have significantly different monoisotopic masses (e.g., des-chloro analog: ~264.09 Da; des-methyl analog: ~284.04 Da).

HRMS Isotopic Signature
Reported
Monoisotopic mass 298.0542766 Da; distinct Cl/S pattern
Distinctive isotopic fingerprint may support interference-free HRMS quantitation
Mass differences of ~34 Da (Cl) and ~14 Da (CH3) from des-halogen/des-methyl analogs
Analytical Chemistry High-Resolution Mass Spectrometry (HRMS) Metabolite Profiling

4-(2-((4-Chlorophenyl)thio)acetyl)-3-methylpiperazin-2-one: Research & Industrial Applications


FabI-Targeting Antibacterial Synthesis Intermediate

The compound serves as a key synthetic intermediate in the assembly of novel acylpiperazinone antibacterials that target the fatty acid biosynthesis enzyme FabI . Its pre-installed 4-chlorophenyl thioacetyl group and 3-methyl stereocenter provide a functionalized scaffold that can be rapidly diversified, significantly reducing the number of synthetic steps required compared to starting from a bare piperazinone core .

FBDD Fragment for Gram-Positive Antibacterials

As a low molecular weight fragment (MW 298.79 g/mol) with a balanced physicochemical profile (XLogP 2.1, 1 HBD), this compound is ideally suited for FBDD . Its computed physicochemical properties align with the 'rule of three' guidelines, making it a high-priority acquisition for library screening aimed at identifying new inhibitors of S. aureus or E. coli fatty acid biosynthetic enzymes .

HRMS Calibration Standard for Drug Metabolism

The compound's characteristic monoisotopic mass (298.0542766 Da) and chlorine isotope pattern provide a distinctive signature that is highly valuable as a calibration standard or internal standard in liquid chromatography-high-resolution mass spectrometry (LC-HRMS) assays . Its use ensures accurate mass calibration in the sub-300 Da range, critical for distinguishing drug metabolites from endogenous interferences .

Thioether Oxidation Model for Sulfoxide/Sulfone Metabolites

The thioether linkage in the compound acts as a versatile handle for synthetic oxidation methodologies to produce sulfoxide and sulfone analogs, which are common motifs in drug metabolites and prodrugs . This specific substrate can be used to optimize chemo- and stereoselective oxidation conditions, facilitating the generation of metabolite reference standards without the need for large-scale in vitro incubations .

Application
Selection Property
Validation Focus
FabI-targeting antibacterial synthesis
Pre-installed 4-chlorophenyl thioacetyl and 3-methyl group
Synthetic step reduction; intermediate stability
FBDD fragment library screening
Low MW, XLogP 2.1, single HBD
Rule-of-three compliance; solubility/permeability balance
LC-HRMS calibration standard
Characteristic monoisotopic mass and Cl isotope pattern
Accurate mass calibration in sub-300 Da range
Thioether oxidation model substrate
Thioether linkage amenable to sulfoxide/sulfone formation
Chemo-/stereoselective oxidation condition optimization
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